1H-pyrazolo[3,4-c]pyridin-7-ol
Overview
Description
1H-pyrazolo[3,4-c]pyridin-7-ol is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The unique arrangement of nitrogen atoms within the rings imparts distinct chemical and biological properties to these compounds, making them of significant interest in various fields of research.
Mechanism of Action
Target of Action
The primary target of 1,6-Dihydro-7H-pyrazolo[3,4-C]pyridin-7-one is the soluble guanylyl cyclase (sGC) enzyme . This enzyme plays a crucial role in the nitric oxide (NO) signaling pathway, which is involved in various physiological processes such as vasodilation, neurotransmission, and immune response .
Mode of Action
1,6-Dihydro-7H-pyrazolo[3,4-C]pyridin-7-one interacts with its target, sGC, by binding to a specific region on the enzyme that is known to bind known sGC stimulators . The presence of either a N6-H or N6-methyl group enhances the binding affinity of the compound to sGC .
Biochemical Pathways
Upon binding to sGC, 1,6-Dihydro-7H-pyrazolo[3,4-C]pyridin-7-one stimulates the enzyme’s activity . This leads to an increase in the production of cyclic guanosine monophosphate (cGMP), a key secondary messenger in the NO signaling pathway . The increase in cGMP levels can have various downstream effects, depending on the specific physiological context.
Result of Action
The stimulation of sGC and the subsequent increase in cGMP production can lead to various molecular and cellular effects. For instance, in the context of vasodilation, an increase in cGMP can lead to the relaxation of smooth muscle cells, thereby causing blood vessels to dilate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-pyrazolo[3,4-c]pyridin-7-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of aminopyrazoles with 1,2-diketones in the presence of acidic catalysts such as acetic acid. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired pyrazolopyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
1H-pyrazolo[3,4-c]pyridin-7-ol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Manganese dioxide in toluene, palladium on carbon in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenating agents, alkylating agents, and acylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
1H-pyrazolo[3,4-c]pyridin-7-ol has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
1H-pyrazolo[3,4-c]pyridin-7-ol can be compared with other similar compounds, such as:
1H-pyrazolo[3,4-b]pyridines: These compounds have a different fusion pattern of the pyrazole and pyridine rings, leading to distinct chemical properties and biological activities.
1H-pyrazolo[4,3-c]pyridines: Another isomeric form with a different ring fusion, which may exhibit unique reactivity and applications.
Pyrazolo[1,5-a]pyrimidines: These compounds have a pyrimidine ring fused with a pyrazole ring, offering different structural and functional characteristics.
The uniqueness of this compound lies in its specific ring fusion and the resulting electronic and steric effects, which can influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
1,6-dihydropyrazolo[3,4-c]pyridin-7-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-6-5-4(1-2-7-6)3-8-9-5/h1-3H,(H,7,10)(H,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXFCERITFUFCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=C1C=NN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501263779 | |
Record name | 1,6-Dihydro-7H-pyrazolo[3,4-c]pyridin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501263779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76006-09-2 | |
Record name | 1,6-Dihydro-7H-pyrazolo[3,4-c]pyridin-7-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76006-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,6-Dihydro-7H-pyrazolo[3,4-c]pyridin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501263779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H,6H,7H-pyrazolo[3,4-c]pyridin-7-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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